molecular formula C15H11N3 B15331181 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile

4-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile

Cat. No.: B15331181
M. Wt: 233.27 g/mol
InChI Key: RFNNLONTVJZWDH-UHFFFAOYSA-N
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Description

4-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile is a heterocyclic compound that features both an imidazo[1,2-a]pyridine and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 2-aminopyridine derivatives with appropriate aldehydes or ketones under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H11N3

Molecular Weight

233.27 g/mol

IUPAC Name

4-(8-methylimidazo[1,2-a]pyridin-2-yl)benzonitrile

InChI

InChI=1S/C15H11N3/c1-11-3-2-8-18-10-14(17-15(11)18)13-6-4-12(9-16)5-7-13/h2-8,10H,1H3

InChI Key

RFNNLONTVJZWDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)C#N

Origin of Product

United States

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